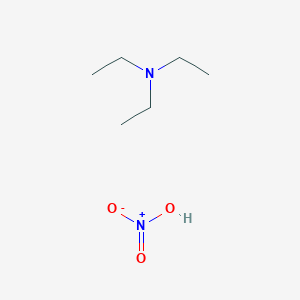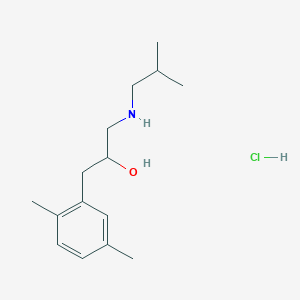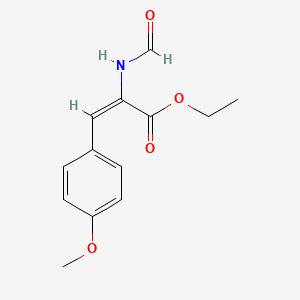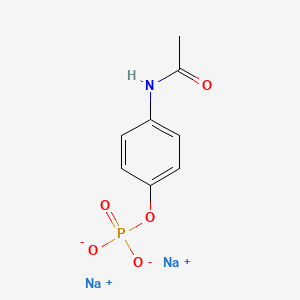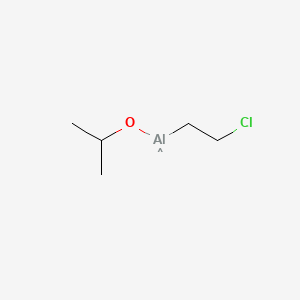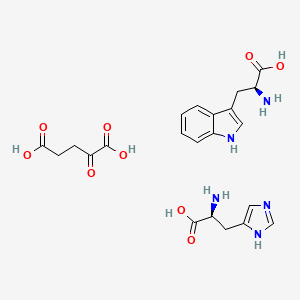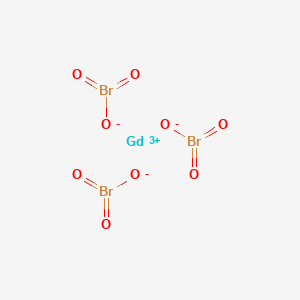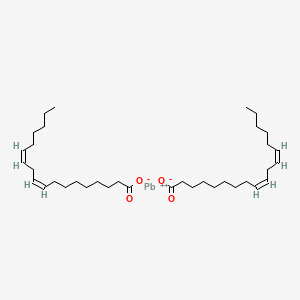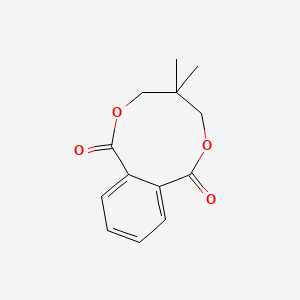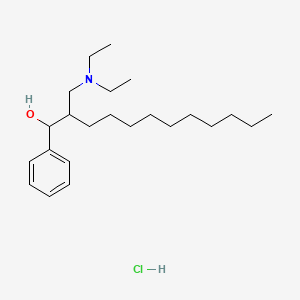
2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a diethylaminomethyl group attached to a phenyl ring and a dodecan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride typically involves the reaction of 1-phenyldodecan-1-ol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The phenyl ring and dodecan-1-ol moiety contribute to the compound’s overall lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride
- 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrobromide
- 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;acetate
Uniqueness
2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminomethyl group enhances its solubility and reactivity, while the phenyl ring and dodecan-1-ol moiety contribute to its lipophilicity and membrane permeability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5443-36-7 |
|---|---|
Molecular Formula |
C23H42ClNO |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H41NO.ClH/c1-4-7-8-9-10-11-12-14-19-22(20-24(5-2)6-3)23(25)21-17-15-13-16-18-21;/h13,15-18,22-23,25H,4-12,14,19-20H2,1-3H3;1H |
InChI Key |
CXKUOEKRIIYNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CC)CC)C(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


